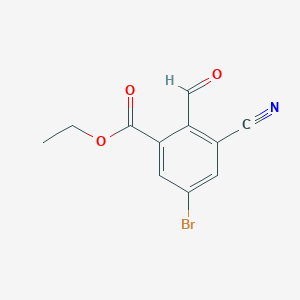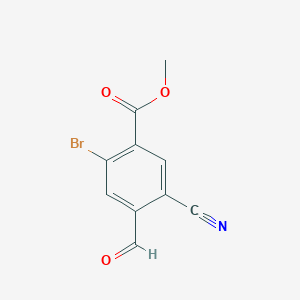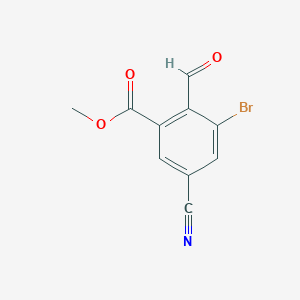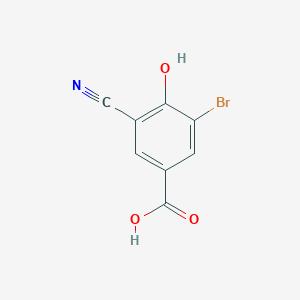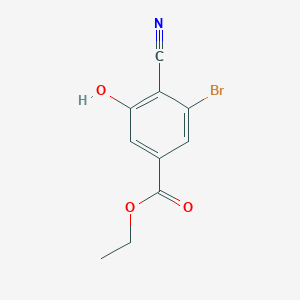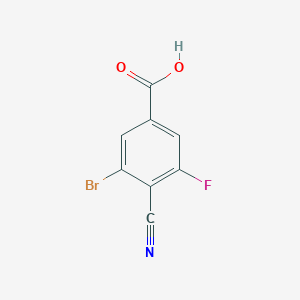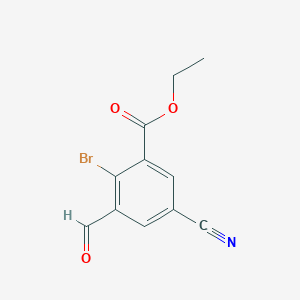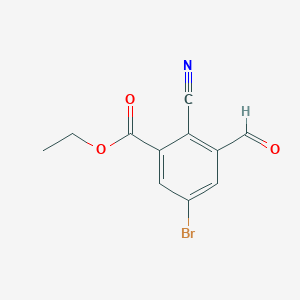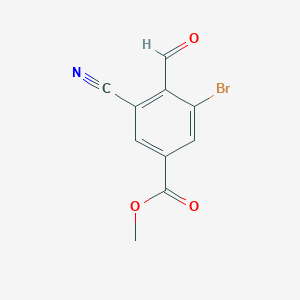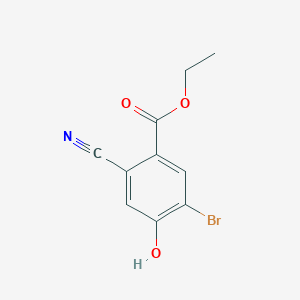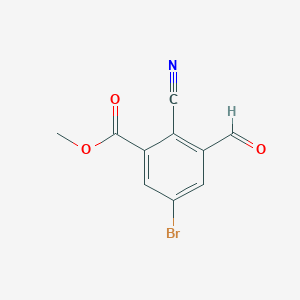
Ethyl 2,5-dibromo-3,6-difluorophenylacetate
Vue d'ensemble
Description
Ethyl 2,5-dibromo-3,6-difluorophenylacetate is a chemical compound with diverse applications in scientific research. This compound possesses unique properties that make it valuable for studying various chemical reactions and mechanisms.
Méthodes De Préparation
The synthesis of Ethyl 2,5-dibromo-3,6-difluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
Ethyl 2,5-dibromo-3,6-difluorophenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, leading to the formation of substituted phenylacetate derivatives.
Oxidation Reactions: Using oxidizing agents like potassium permanganate or hydrogen peroxide, the compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound to form less oxidized derivatives
Applications De Recherche Scientifique
Ethyl 2,5-dibromo-3,6-difluorophenylacetate is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and developing new synthetic pathways.
Biology: Investigating the biological activity of brominated and fluorinated compounds.
Medicine: Exploring potential pharmaceutical applications due to its unique chemical properties.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism by which Ethyl 2,5-dibromo-3,6-difluorophenylacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms in the compound can influence its binding affinity and reactivity, leading to specific biological and chemical outcomes .
Comparaison Avec Des Composés Similaires
Ethyl 2,5-dibromo-3,6-difluorophenylacetate can be compared with other similar compounds, such as:
Ethyl 2,3-dibromo-5,6-difluorophenylacetate: Similar in structure but with different bromine and fluorine positions, leading to variations in reactivity and applications.
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Contains additional hydroxyl and methyl groups, which can alter its chemical and biological properties
This compound stands out due to its specific bromine and fluorine substitutions, making it a unique compound for various research and industrial applications.
Propriétés
IUPAC Name |
ethyl 2-(2,5-dibromo-3,6-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-9(12)7(13)4-6(11)10(5)14/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUJGGBSXDMKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1F)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


